molecular formula C16H14ClN B1451612 N-(4-chlorobenzyl)-1-(4-ethynylphenyl)methanamine CAS No. 1049809-94-0

N-(4-chlorobenzyl)-1-(4-ethynylphenyl)methanamine

Cat. No. B1451612
M. Wt: 255.74 g/mol
InChI Key: QQGFAHGQTBVPCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-chlorobenzyl)-1-(4-ethynylphenyl)methanamine, also known as N-CBEP, is an organic compound used in a variety of laboratory experiments. N-CBEP is a versatile compound, with a wide range of applications in the field of scientific research. Its unique properties make it an ideal compound for various experiments.

Scientific Research Applications

  • Environmental Contaminant Studies :

    • Lopez-Espinosa et al. (2009) conducted research on alkylphenols (APs), environmental contaminants with endocrine-disrupting activities, and their presence in human adipose tissue. They aimed to understand human exposure to such compounds and their potential consequences, which could be relevant when studying similar environmental contaminants or their metabolites, like N-(4-chlorobenzyl)-1-(4-ethynylphenyl)methanamine (Lopez-Espinosa et al., 2009).
  • Drug Synthesis and Metabolism :

    • Moore and Poklis (1995) examined the metabolism and urinary excretion of alpha-benzyl-N-methylphenethylamine (BNMPA), a compound structurally similar to N-(4-chlorobenzyl)-1-(4-ethynylphenyl)methanamine. Their study aimed to understand the metabolic fate of impurities in illicit drug synthesis, which could provide insight into the metabolism of related compounds (Moore & Poklis, 1995).
  • Neurological Research :

    • Sekine et al. (2008) explored the activation of microglial cells in the brains of human methamphetamine abusers. Studies like this can help understand the neurotoxic effects of substances and their metabolites, potentially relevant when studying similar compounds (Sekine et al., 2008).

properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-1-(4-ethynylphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN/c1-2-13-3-5-14(6-4-13)11-18-12-15-7-9-16(17)10-8-15/h1,3-10,18H,11-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQGFAHGQTBVPCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC=C(C=C1)CNCC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30669902
Record name 1-(4-Chlorophenyl)-N-[(4-ethynylphenyl)methyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30669902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chlorobenzyl)-1-(4-ethynylphenyl)methanamine

CAS RN

1049809-94-0
Record name 1-(4-Chlorophenyl)-N-[(4-ethynylphenyl)methyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30669902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-chlorobenzyl)-1-(4-ethynylphenyl)methanamine
Reactant of Route 2
Reactant of Route 2
N-(4-chlorobenzyl)-1-(4-ethynylphenyl)methanamine
Reactant of Route 3
Reactant of Route 3
N-(4-chlorobenzyl)-1-(4-ethynylphenyl)methanamine
Reactant of Route 4
Reactant of Route 4
N-(4-chlorobenzyl)-1-(4-ethynylphenyl)methanamine
Reactant of Route 5
Reactant of Route 5
N-(4-chlorobenzyl)-1-(4-ethynylphenyl)methanamine
Reactant of Route 6
Reactant of Route 6
N-(4-chlorobenzyl)-1-(4-ethynylphenyl)methanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.